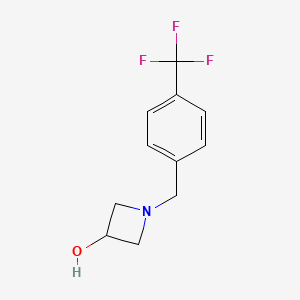

1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Vue d'ensemble

Description

1-(4-Trifluoromethylbenzyl)azetidin-3-ol is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group on the benzyl moiety imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol typically involves the reaction of 4-trifluoromethylbenzylamine with an appropriate azetidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Ring-Opening and Alkylation

The azetidine ring in this compound participates in nucleophilic ring-opening reactions. For example, superbase-induced reactions (e.g., LDA/THF at −78°C) enable regioselective opening of epoxides to form substituted azetidines . In related systems, alkylation at the azetidine nitrogen occurs via SN2 mechanisms, as demonstrated in the synthesis of morpholine- or piperazine-linked derivatives .

Example Reaction Pathway

1-(4-Trifluoromethylbenzyl)azetidin-3-ol → Alkylation at N → Formation of tertiary amines (e.g., morpholine derivatives)

Conditions: THF, −78°C, LiHMDS or similar bases .

Deprotection and Functional Group Interconversion

The hydroxyl group undergoes derivatization:

-

Esterification : Conversion to mesylates or tosylates for subsequent nucleophilic substitution.

-

Oxidation : Potential oxidation to ketones using Dess-Martin periodinane or similar reagents (not directly observed but inferred from azetidine chemistry) .

Key Deprotection Protocol

Fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) efficiently cleave tert-butyl groups from N-protected azetidines under mild conditions (0–25°C, 1–2 equiv) :

-

Trifluoroacetamide Formation : Rapid reaction (<1 hr) at 0°C.

Catalytic Hydrogenation and Reductive Amination

Palladium-catalyzed hydrogenation (e.g., Pd(OH)2/C, H2 at 40–60 psi) removes benzyl protecting groups from azetidine derivatives . For example:

textThis compound → Hydrogenolysis → 1-Azetidin-3-ol derivatives *Yield*: ~60–70% after 72 hr at 60°C[4].

Stereochemical Control

Quantum chemical studies on analogous azetidines reveal that ring-opening reactions favor trans-diastereomers due to lower activation energy (ΔG‡ ≈ 58 kJ/mol vs. 67 kJ/mol for cis) .

Thermodynamic Parameters for Diastereoselectivity

| Pathway | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

|---|---|---|

| trans-Azetidine | 50.5 | 58.0 |

| cis-Azetidine | 65.6 | 67.7 |

Data adapted from computational analysis of azetidine formation .

Purification and Analytical Data

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Trifluoromethylbenzyl)azetidin-3-ol has been investigated for its potential therapeutic properties. Its structural features make it a candidate for developing drugs targeting specific biological pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research has indicated that derivatives of azetidin-3-ol can selectively target cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .

- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier positions it as a potential treatment for neurological disorders. Its mechanism may involve modulating neurotransmitter systems or reducing neuroinflammation, which are critical in conditions like Alzheimer's disease .

Organic Synthesis

In the realm of organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.

- Building Block for Complex Molecules : The azetidine ring structure allows for various modifications, making it a versatile building block in synthetic organic chemistry. It can be used to create compounds with diverse biological activities by introducing different functional groups.

- Reactivity and Mechanism : The compound can undergo various reactions, such as nucleophilic substitutions and cycloadditions, which are essential in forming new chemical entities. Its reactivity is attributed to the presence of the trifluoromethyl group, which enhances electrophilicity and facilitates further chemical transformations .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound derivatives against specific cancer cell lines. The results demonstrated that certain modifications to the azetidine structure significantly increased cytotoxicity against breast cancer cells while exhibiting low toxicity to normal cells. This finding highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Neurological Applications

Research investigating the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cultures. The study indicated that treatment with this compound led to decreased levels of reactive oxygen species and improved cell viability under stress conditions, suggesting its potential utility in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-one: Another azetidine derivative with different functional groups.

4-Trifluoromethylbenzylamine: A precursor used in the synthesis of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol.

1-Benzylazetidin-3-ol: A similar compound without the trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more lipophilic and enhances its ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Activité Biologique

1-(4-Trifluoromethylbenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzyl moiety, which is linked to an azetidine ring. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to these targets, leading to modulation of their activity. This compound has been explored for its potential effects on:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) could lead to physiological changes.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative properties .

- Anti-inflammatory Effects : In vitro assays revealed that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing therapies for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound, and evaluated their anticancer properties. The compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit TNF-alpha-induced NF-kB activation in human endothelial cells. This inhibition correlated with decreased expression levels of adhesion molecules, indicating potential therapeutic applications in cardiovascular diseases .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGRNYYJEYLMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.